molecular formula C23H21F3N2O3S B3696625 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3696625
M. Wt: 462.5 g/mol
InChI Key: PJYDAEFJHPXNHC-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzenesulfonyl group, a dimethylanilino moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of aniline derivatives to form the benzenesulfonyl intermediate. This is achieved by reacting aniline with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Dimethylanilino Group: The next step involves the introduction of the dimethylanilino group through a nucleophilic substitution reaction. This is typically carried out by reacting the benzenesulfonyl intermediate with 2,5-dimethylaniline under controlled conditions.

    Acetylation and Trifluoromethylation: The final steps involve the acetylation of the intermediate product followed by the introduction of the trifluoromethyl group. These reactions are usually performed using acetic anhydride and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl and dimethylanilino groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or sulfides.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl and sulfonyl groups but differs in its overall structure and applications.

    N-Fluorobenzenesulfonimide: Similar in having a benzenesulfonyl group, this compound is used primarily as a fluorinating agent.

Uniqueness

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both benzenesulfonyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-16-11-12-17(2)21(13-16)28(32(30,31)20-9-4-3-5-10-20)15-22(29)27-19-8-6-7-18(14-19)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYDAEFJHPXNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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